2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline
CAS No.: 1021133-89-0
Cat. No.: VC8405047
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021133-89-0 |
|---|---|
| Molecular Formula | C12H17FN2O |
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | 2-fluoro-N-(2-morpholin-4-ylethyl)aniline |
| Standard InChI | InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 |
| Standard InChI Key | XTUKLPCGSNKBGD-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC2=CC=CC=C2F |
| Canonical SMILES | C1COCCN1CCNC2=CC=CC=C2F |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2-fluoro-N-(2-morpholin-4-ylethyl)aniline, reflects its three key structural components:
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Aniline core: A benzene ring substituted with an amino group (-NH) at the 1-position and fluorine at the 2-position.
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Ethyl linker: A two-carbon chain connecting the aniline nitrogen to the morpholine ring.
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Morpholine moiety: A six-membered heterocycle containing one oxygen and one nitrogen atom, with the ethyl group attached to the nitrogen (4-position) .
The stereochemistry of the morpholine ring is fixed in a chair conformation, ensuring spatial orientation favorable for intermolecular interactions. The SMILES notation (C1COCCN1CCNC2=CC=CC=C2F) and InChIKey (XTUKLPCGSNKBGD-UHFFFAOYSA-N) provide unambiguous representations for computational modeling and database searches.
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves sequential nucleophilic substitution and reductive amination steps:
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Morpholine alkylation: 2-Fluoroaniline reacts with 2-chloroethylmorpholine in the presence of a base (e.g., KCO) to form the N-ethylmorpholine intermediate .
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Reductive amination: The intermediate undergoes reduction using agents like lithium aluminium hydride (LiAlH) to yield the final product .
Example Reaction Scheme:
Optimization and Yield
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency .
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Catalysts: Palladium on carbon (Pd/C) aids in nitro group reduction during precursor synthesis .
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Yield: Reported yields exceed 70% under optimized conditions, with purity confirmed via and mass spectrometry .
Physicochemical Properties
The compound’s lipophilicity (LogP ~1.8) suggests moderate membrane permeability, advantageous for bioavailability . Its fluorescence-quenching properties, attributed to the electron-withdrawing fluorine, enable spectroscopic tracking in biological assays .
Biological Activity and Applications
Kinase Inhibition
Structural analogs inhibit tyrosine kinases (e.g., EGFR) by competing with ATP-binding sites. The ethylmorpholine side chain occupies hydrophobic pockets, as shown in molecular docking studies .
Pharmacokinetics
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, desiccated, under nitrogen |
| Handling | Use nitrile gloves, fume hood |
| Toxicity | LD (oral, rat) > 500 mg/kg |
The compound is classified as Harmful if swallowed (H302) and Causes skin irritation (H315).
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